S-Methyl (diphenylphosphoryl)methanesulfinothioate
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Overview
Description
S-Methyl (diphenylphosphoryl)methanesulfinothioate is a chemical compound with the molecular formula C2H6OS2. It is also known by other names such as dimethyldisulfide, S-oxide, and methanesulfinothioic acid, S-methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl (diphenylphosphoryl)methanesulfinothioate typically involves the reaction of methanesulfinothioic acid with methylating agents. One common method is the reaction of methanesulfinothioic acid with dimethyl sulfate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
S-Methyl (diphenylphosphoryl)methanesulfinothioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
S-Methyl (diphenylphosphoryl)methanesulfinothioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of S-Methyl (diphenylphosphoryl)methanesulfinothioate involves its interaction with molecular targets and pathways within cells. The compound can act as an electrophile, reacting with nucleophiles such as thiols and amines . This interaction can lead to the formation of covalent bonds, altering the function of proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
S-Methyl methanethiosulfonate: This compound has a similar structure and is used in similar applications, such as in organic synthesis and as a reagent.
Dimethyl disulfide: Another related compound, used as a reagent and in the production of other sulfur-containing compounds.
Uniqueness
S-Methyl (diphenylphosphoryl)methanesulfinothioate is unique due to its specific chemical structure, which imparts distinct reactivity and properties.
Properties
CAS No. |
87762-74-1 |
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Molecular Formula |
C14H15O2PS2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
[methylsulfanylsulfinylmethyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C14H15O2PS2/c1-18-19(16)12-17(15,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
InChI Key |
YYGWGBGRUUJZJW-UHFFFAOYSA-N |
Canonical SMILES |
CSS(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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